molecular formula C17H18N4O2S B7543308 2-ethyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazole-3-carboxamide

2-ethyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazole-3-carboxamide

Cat. No. B7543308
M. Wt: 342.4 g/mol
InChI Key: PEBMTWLQAHPDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazole-3-carboxamide is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields such as medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazole-3-carboxamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It is also thought to inhibit the growth of plant pathogens by interfering with their metabolic processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain, as well as improve joint mobility. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress. In plant studies, it has been found to inhibit the growth of certain plant pathogens, which may help to improve crop yields.

Advantages and Limitations for Lab Experiments

One advantage of using 2-ethyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazole-3-carboxamide in lab experiments is its potential to provide new insights into the mechanisms of inflammation and pain. However, one limitation is that its effects may vary depending on the species and experimental conditions used.

Future Directions

There are several future directions for research on 2-ethyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazole-3-carboxamide. One area of interest is the development of new drugs based on this compound for the treatment of pain and inflammation-related disorders. Another area of interest is the investigation of its potential as a pesticide and corrosion inhibitor. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications in other fields.

Synthesis Methods

The synthesis of 2-ethyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazole-3-carboxamide involves the reaction of 4-(4-methoxyphenyl)-2-thiocyanato-1,3-thiazole with 2-amino-5-methylpyrazole-3-carboxylic acid ethyl ester in the presence of a base such as sodium hydride. The resulting product is then treated with hydrochloric acid to obtain the final compound.

Scientific Research Applications

2-ethyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazole-3-carboxamide has been studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. In agriculture, it has been investigated for its potential use as a pesticide due to its ability to inhibit the growth of certain plant pathogens. In industry, it has been studied for its potential use as a corrosion inhibitor due to its ability to prevent the corrosion of metal surfaces.

properties

IUPAC Name

2-ethyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-4-21-15(9-11(2)20-21)16(22)19-17-18-14(10-24-17)12-5-7-13(23-3)8-6-12/h5-10H,4H2,1-3H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBMTWLQAHPDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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